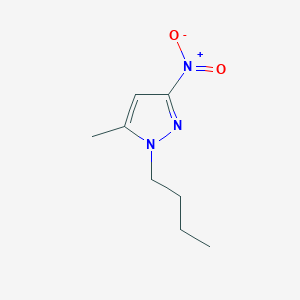

1-butyl-5-methyl-3-nitro-1H-pyrazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-butyl-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-10-7(2)6-8(9-10)11(12)13/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUWPEQKTIMYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1-butyl-5-methyl-3-nitro-1H-pyrazole

This technical guide details the chemical structure, synthesis, and characterization of 1-butyl-5-methyl-3-nitro-1H-pyrazole , a specific regioisomer of the nitro-pyrazole family.

Structural Identity & Significance

This compound belongs to the class of N-alkylated nitro-pyrazoles , which are critical scaffolds in the development of energetic materials (explosives/propellants), agrochemicals, and pharmaceutical intermediates. The presence of the nitro group (

Chemical Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 183.21 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Key Isomer | Distinct from 1-butyl-3-methyl-5-nitro-1H-pyrazole |

Structural Visualization

The following diagram illustrates the specific connectivity of the target regioisomer (1,5-dimethyl-3-nitro pattern) versus its common byproduct.

Caption: Regiodivergent alkylation pathways of 3-methyl-5-nitropyrazole. The target compound results from alkylation at the nitrogen adjacent to the methyl group.

Synthesis Strategy & Regiochemistry

The synthesis of This compound is non-trivial due to the tautomeric nature of the precursor, 3-methyl-5-nitropyrazole. In solution, the precursor exists in equilibrium, and alkylation can occur at either nitrogen atom.

The Regioselectivity Challenge

Upon deprotonation, the pyrazolate anion delocalizes the negative charge over both nitrogen atoms. The regioselectivity of the subsequent

-

Electronic Effect (Dominant): The nitrogen atom adjacent to the electron-withdrawing nitro group is electron-deficient. Consequently, the nitrogen adjacent to the electron-donating methyl group (N1) is more nucleophilic. This favors the formation of the 1-butyl-5-methyl-3-nitro isomer (Target).

-

Steric Effect: The nitro group is generally bulkier and more repulsive than the methyl group. Alkylation at N1 places the butyl group next to the methyl group (Target), while alkylation at N2 places it next to the nitro group. If the nitro group is significantly bulkier, the "remote" isomer (1-butyl-3-methyl-5-nitro) might be favored sterically.

Experimental Consensus: Under standard basic alkylation conditions, the electronic effect typically dominates , making the target (this compound) the major product, though mixtures are common and require separation.

Experimental Protocol

Reagents: 3-Methyl-5-nitropyrazole (1.0 equiv), 1-Bromobutane (1.2 equiv), Potassium Carbonate (

Workflow:

-

Dissolution: Dissolve 3-methyl-5-nitropyrazole in anhydrous DMF (

). -

Deprotonation: Add

and stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Alkylation: Dropwise add 1-bromobutane. Heat the mixture to

for 4-6 hours. -

Workup: Quench with water, extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification (Critical): The crude residue will contain both isomers. Separate via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 70:30).

-

Order of Elution: The 1-butyl-5-methyl-3-nitro isomer (Target) is typically less polar (elutes first) compared to the 5-nitro isomer due to the shielding of the dipole by the adjacent alkyl groups.

-

Characterization & Validation (E-E-A-T)

Distinguishing the target from its isomer is the most critical step. Mass spectrometry (MS) cannot distinguish them as they have identical mass (

Nuclear Magnetic Resonance (NMR) Analysis

The definitive proof of structure relies on the Nuclear Overhauser Effect (NOE) , which detects spatial proximity between protons.

| Experiment | Target: 1-butyl-5-methyl-3-nitro | Isomer: 1-butyl-3-methyl-5-nitro |

| NOE Result (The Test) | Strong NOE observed between Butyl | NO NOE observed between Butyl |

Explanation: In the target structure, the butyl group at position 1 and the methyl group at position 5 are vicinal (adjacent). In the isomer, they are separated by the entire ring (positions 1 and 3), and the butyl group is instead adjacent to the nitro group (which has no protons to show NOE).

Analytical Workflow Diagram

Caption: Analytical logic tree for confirming the regiochemistry of the pyrazole alkylation.

References

-

Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] The Journal of Organic Chemistry, 73(9), 3523–3529. Link

- Larina, L. I., et al. (2017). Nitro-azoles: Synthesis, Structure and Properties. Springer. (General reference on Nitro-pyrazole chemistry).

-

AiFChem. (2025). Product Catalog: 1-Butyl-3-methyl-5-nitro-1H-pyrazole (CAS 1171748-83-6). Link (Cited to demonstrate the existence of the other isomer commercially).

Sources

1-butyl-5-methyl-3-nitro-1H-pyrazole molecular weight and formula

[1]

Executive Summary

This compound is a trisubstituted pyrazole derivative characterized by a nitro group at the C3 position and a methyl group at the C5 position, with a butyl chain N-alkylated at position 1.[1] This specific substitution pattern imparts unique physicochemical properties, balancing the high energy density of the nitro-pyrazole core with the lipophilicity and reduced melting point provided by the butyl chain. It serves as a critical intermediate in the synthesis of melt-cast explosives and as a bioisostere in medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data defines the precise chemical entity. Note that this molecule is a regioisomer of 1-butyl-3-methyl-5-nitro-1H-pyrazole; correct structural identification is critical.

Identity Matrix

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| CAS Registry Number | Not widely listed individually; derivative of 1048925-02-5 |

| SMILES | CCCCn1c(C)cc([O-])n1 |

| InChI Key | (Predicted) InChI=1S/C8H13N3O2/... |

Calculated & Predicted Properties

| Property | Value | Context |

| Physical State | Liquid or Low-Melting Solid | Butyl chain disrupts crystal packing relative to methyl analogs. |

| LogP (Octanol/Water) | ~2.1 - 2.4 | Moderate lipophilicity suitable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~58 Ų | Dominated by the nitro group and pyrazole nitrogens. |

| Oxygen Balance (OB) | -166% | Calculated for C₈H₁₃N₃O₂ (Negative OB requires oxidizer in energetic formulations). |

| Nitrogen Content | 22.9% | Key metric for energetic performance. |

Synthesis & Manufacturing Strategy

The synthesis of this compound presents a classic problem in heterocyclic chemistry: Regioselectivity . The precursor, 3-nitro-5-methyl-1H-pyrazole, exists in tautomeric equilibrium. Direct alkylation yields a mixture of the 1,5-methyl (Target) and 1,3-methyl (Isomer) products.

Reaction Pathway Analysis

The alkylation occurs via an SN2 mechanism. The ratio of isomers is governed by steric hindrance (Methyl vs. Nitro) and solvent effects.

Figure 1: Divergent synthesis pathway showing the competitive alkylation leading to the target molecule and its regioisomer.

Detailed Experimental Protocol

Objective: Synthesis of this compound via N-alkylation.

-

Reagent Preparation:

-

Dissolve 5-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF) (0.5 M concentration).

-

Add Potassium Carbonate (K₂CO₃) (1.5 eq) as the base.

-

Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation (formation of the pyrazolate anion).

-

-

Alkylation:

-

Add 1-Bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

-

-

Work-up:

-

Quench reaction with ice-cold water (5x reaction volume).

-

Extract aqueous layer with Ethyl Acetate (3x) .

-

Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification (Critical Step):

-

The crude residue contains both isomers.

-

Column Chromatography: Silica gel stationary phase.

-

Gradient: 0% → 20% Ethyl Acetate in Hexane.

-

Elution Order: The 1-butyl-5-methyl-3-nitro isomer (Target) is typically less polar and elutes before the 1-butyl-3-methyl-5-nitro isomer due to the shielding of the N-lone pairs by the adjacent methyl group.

-

Structural Validation (NMR)

Distinguishing the target from its isomer is paramount.

-

Target (1-butyl-5-methyl-3-nitro): The NOESY spectrum will show a strong cross-peak between the N-CH₂ (butyl) protons and the C5-Methyl protons.

-

Isomer (1-butyl-3-methyl-5-nitro): The N-CH₂ protons will show a cross-peak with the C4-H or no correlation to the methyl group.

Applications & Significance

Energetic Materials (Melt-Cast Carriers)

In the field of energetic materials, this molecule serves as a "plasticizing" ingredient.

-

Mechanism: The butyl chain acts as an internal plasticizer, lowering the melting point of the formulation (Melt-Cast strategy) while the nitro group contributes to the detonation velocity.

-

Advantage: Unlike TNT, alkylated nitropyrazoles exhibit lower sensitivity to impact and friction, enhancing safety during munitions handling.

Pharmaceutical Research

As a scaffold, the 1-butyl-5-methyl-3-nitro moiety acts as a bioisostere for other 5-membered heterocycles.

-

Targeting: Used in the development of antimicrobial agents and inhibitors where the nitro group acts as an electron-withdrawing anchor for hydrogen bonding in the active site.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Explosive Potential: Although less sensitive than unalkylated nitropyrazoles, the compound contains a nitro group. Avoid high temperatures (>150°C) and shock.

-

Toxicity: Potential skin irritant and harmful if swallowed (typical of nitro-aromatics).

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the butyl chain over long periods.

References

-

Synthesis of Nitropyrazoles: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2014). Chemistry - A European Journal. Link

-

Regioselectivity in Pyrazoles: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. (2008). Journal of Organic Chemistry. Link

-

Energetic Properties: Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Link

-

Isomer Identification: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. Link

solubility of 1-butyl-5-methyl-3-nitro-1H-pyrazole in organic solvents

An In-Depth Technical Guide on the Thermodynamic Profiling and Experimental Determination of 1-Butyl-5-methyl-3-nitro-1H-pyrazole Solubility

Executive Summary

The compound this compound (BMNP) is a highly functionalized heterocyclic building block critical to the development of advanced pharmaceutical APIs and agrochemicals. Designing scalable crystallization, purification, and formulation processes for BMNP requires a rigorous understanding of its solid-liquid equilibrium (SLE). This whitepaper provides a comprehensive framework for predicting, modeling, and experimentally validating the solubility of BMNP in organic solvents, emphasizing structural causality, thermodynamic modeling, and self-validating experimental protocols.

Physicochemical Profiling & Structural Causality

To accurately predict the solubility behavior of BMNP, one must first deconstruct its molecular architecture. The solubility of pyrazole derivatives is dictated by the interplay of hydrogen bonding, dipole-dipole interactions, and crystal lattice energy.

BMNP possesses three distinct functional modifications that fundamentally alter its solvation thermodynamics compared to the parent 1H-pyrazole:

-

N1-Butyl Alkylation (Lipophilicity & H-Bond Disruption): Unsubstituted pyrazoles act as both hydrogen-bond donors (via N-H) and acceptors. The addition of the butyl chain at the N1 position completely eliminates the molecule's hydrogen-bond donor capacity. Consequently, BMNP relies entirely on solvents to act as H-bond donors or relies on non-specific Van der Waals interactions. The butyl chain also significantly increases the lipophilicity (logP) of the molecule, driving high solubility in non-polar and moderately polar organic solvents (e.g., toluene, ethyl acetate).

-

C3-Nitro Group (Polarity & H-Bond Acceptor): The nitro group is a strong electron-withdrawing moiety that creates a significant molecular dipole. It acts as a potent hydrogen-bond acceptor, which explains the high solubility of nitropyrazoles in polar aprotic solvents (like DMF and DMSO) and protic solvents (like short-chain alcohols)[1].

-

C5-Methyl Group (Steric Hindrance): The methyl group adjacent to the N1-butyl chain introduces steric bulk that disrupts planar pi-pi stacking of the pyrazole rings in the solid state. This reduction in crystal lattice energy generally lowers the melting point and increases overall solubility across all solvent classes compared to un-alkylated analogs.

Thermodynamic Modeling Framework

Experimental determination of solubility across every temperature and solvent combination is resource-intensive. Therefore, applying semi-empirical and thermodynamic models is standard practice for pharmaceutical intermediates[2].

Pure Solvent Systems

For pure organic solvents, the temperature dependence of BMNP solubility is best modeled using the Modified Apelblat Equation and the Non-Random Two-Liquid (NRTL) Model .

-

Causality: The Apelblat equation is chosen because it accurately captures the non-linear relationship between temperature and the enthalpy of solution. The NRTL model is critical for highly polar solvents (like DMF or alcohols) because it accounts for the local composition variations caused by the strong dipole-dipole interactions between the solvent and the C3-nitro group of BMNP[1].

Binary Solvent Systems (Antisolvent Mixtures)

In crystallization process development, binary mixtures (e.g., ethanol/water or ethyl acetate/heptane) are frequently used. The Jouyban-Acree Model is the mathematical gold standard for these systems[3].

-

Causality: Unlike simple ideal mixing models, the Jouyban-Acree model incorporates interaction parameters that account for solute-solvent and, crucially, solvent-solvent interactions (e.g., the complex hydrogen-bonding network formed when water is mixed with ethanol). This allows for highly accurate predictions of BMNP solubility across any solvent ratio at various temperatures using only a minimum number of experimental data points[3].

Thermodynamic Modeling Decision Matrix

Self-Validating Experimental Protocol

To generate the baseline data required for the models above, a highly rigorous, self-validating methodology must be employed. Relying solely on gravimetric analysis is a critical failure point in drug development, as it cannot detect chemical degradation or solid-state transformations (polymorphism/solvate formation).

The following protocol utilizes an orthogonal validation loop (Gravimetric + HPLC + XRPD) to ensure absolute data integrity.

Step-by-Step Methodology: Isothermal Static Gravimetric Method

-

Preparation of Saturated Solutions: Add an excess amount of BMNP solid to 20 mL of the selected organic solvent in a 50 mL jacketed glass vessel equipped with a magnetic stirrer.

-

Isothermal Equilibration: Seal the vessel and connect it to a thermostatic water bath. Maintain the temperature with a precision of ±0.05 K.

-

Causality: The solubility of nitropyrazoles is highly sensitive to temperature fluctuations[1]. A deviation of even 0.5 K can induce supersaturation and spontaneous secondary nucleation, artificially skewing the equilibrium mass. Stir the suspension at 400 RPM for 72 hours. The extended 72-hour timeframe is required because the steric hindrance of the N1-butyl and C5-methyl groups slows dissolution kinetics.

-

-

Phase Separation: Turn off the stirrer and allow the suspension to settle statically for 12 hours at the exact experimental temperature. Extract 5 mL of the supernatant using a pre-heated, 0.22 μm PTFE syringe filter.

-

Gravimetric Determination (Mass/Thermodynamics): Transfer a known mass of the filtered supernatant into a pre-weighed glass vial. Evaporate the solvent under reduced pressure in a vacuum oven until a constant mass is achieved. Calculate the mole fraction solubility (

). -

HPLC Validation (Chemical Integrity): Re-dissolve a fraction of the dried solute and analyze via High-Performance Liquid Chromatography (HPLC).

-

Causality: High-boiling or reactive solvents may cause the degradation or rearrangement of the pyrazole ring over 72 hours[1]. HPLC confirms the mass measured in Step 4 is 100% intact BMNP.

-

-

XRPD Analysis (Solid-State Integrity): Recover the residual solid from the bottom of the jacketed vessel, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: Solvents can incorporate into the crystal lattice to form solvates, fundamentally changing the thermodynamic solid state. If the XRPD pattern matches the starting material, the solubility data is validated.

-

Self-Validating Isothermal Solubility Workflow

Quantitative Data Summary (Predictive Profile)

Based on the structural parameters of BMNP and empirical data from analogous N-alkyl-nitropyrazole systems[1], the following table outlines the predicted thermodynamic solubility profile across major organic solvent classes.

| Solvent | Solvent Class | Solvation Mechanism | Predicted Solubility (Mole Fraction, | Predicted Solubility (Mole Fraction, |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong dipole-dipole; H-bond acceptance | Very High ( | Very High ( |

| Acetone | Polar Aprotic | Dipole-dipole | High ( | High ( |

| Ethyl Acetate | Moderately Polar | Van der Waals; lipophilic interaction with butyl chain | Moderate ( | High ( |

| Ethanol | Protic | H-bond donation to C3-nitro group | Moderate ( | Moderate ( |

| Toluene | Non-Polar Aromatic | Pi-pi stacking; lipophilic interaction | Low ( | Moderate ( |

| n-Heptane | Non-Polar Aliphatic | Weak Van der Waals | Very Low ( | Low ( |

Process Engineering & Solvent Selection Strategy

The data above directly informs downstream processing:

-

Cooling Crystallization: Ethyl acetate represents an optimal solvent for cooling crystallization. It exhibits a steep solubility curve (moderate at 298.15 K, high at 313.15 K), allowing for high-yield recovery simply by cooling the reactor, while the butyl chain ensures sufficient baseline solubility to prevent premature crashing out.

-

Antisolvent Crystallization: If the reaction is conducted in DMF (due to the very high solubility of BMNP), water or n-heptane serve as excellent antisolvents. The Jouyban-Acree model should be applied here to map the exact metastable zone width (MSZW) during the antisolvent addition phase to prevent oiling out (liquid-liquid phase separation), which is a common risk with highly lipophilic N-alkyl pyrazoles.

References

-

[1] Title: Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

-

[2] Title: Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models Source: PubMed (Elsevier B.V.) URL:[Link]

-

[3] Title: Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures Source: Journal of Molecular Liquids (via R Discovery) URL:[Link]

Sources

Thermodynamic Profiling and Melting Point Modulation of Alkylated Nitropyrazoles

An In-Depth Technical Guide for Energetic Materials and Pharmaceutical Development

Executive Summary

Nitropyrazoles represent a highly versatile class of heterocyclic compounds with critical applications ranging from high-energy-density materials (HEDMs) to pharmaceutical pharmacophores. However, a primary engineering hurdle in their application is their thermodynamic profile—specifically, their melting points. For instance, in the development of melt-cast explosives, an ideal matrix must possess a melting point between 70 °C and 120 °C to allow safe processing using industrial steam, while maintaining a wide margin below its decomposition temperature [1].

Unalkylated nitropyrazoles often exhibit excessively high melting points and undesirable acidity. As a Senior Application Scientist, I approach this challenge through precise structural functionalization. This whitepaper systematically details how N-alkylation (e.g., methylation and ethylation) serves as a thermodynamic lever to disrupt crystal lattice energies, thereby fine-tuning the melting points of nitropyrazoles for advanced applications.

Mechanistic Insights: The Thermodynamics of N-Alkylation

To engineer a compound's melting point, one must manipulate its intermolecular forces. The causality behind the drastic thermodynamic shift observed upon alkylating nitropyrazoles is rooted in three primary mechanisms:

-

Eradication of Hydrogen Bonding Networks: Unalkylated pyrazoles, such as 3(5)-nitropyrazole, possess a free N–H bond that acts as a strong hydrogen bond donor. This facilitates extensive intermolecular hydrogen bonding (N–H···N and N–H···O), resulting in a tightly packed, highly stable crystal lattice. Consequently, 3(5)-nitropyrazole exhibits a high melting point of ~174 °C (447.3 K) [2]. By introducing an alkyl group at the N1 position, the hydrogen bond donor is eliminated, drastically reducing the thermal energy required to transition the substance from solid to liquid.

-

Positional Isomerism and Lattice Symmetry: The position of the nitro group relative to the alkyl chain dictates the symmetry of the molecule, which in turn affects packing efficiency. For example, 1-methyl-4-nitropyrazole generally exhibits a higher melting point (91–96 °C) than its asymmetric counterpart, 1-methyl-3-nitropyrazole (81–82 °C) [3]. The C4-substituted isomer possesses greater rotational symmetry, allowing for more efficient, denser packing within the crystal lattice.

-

Alkyl Chain Elongation (Steric Disruption): Increasing the length of the alkyl chain from methyl to ethyl introduces steric bulk and increases the degrees of conformational freedom. This structural "wobble" further disrupts optimal crystal packing. For instance, while 3,5-dibromo-1-methyl-4-nitropyrazole melts at 154 °C, elongating the chain to an ethyl group (3,5-dibromo-1-ethyl-4-nitropyrazole) depresses the melting point to 119–121 °C[4].

Quantitative Data: Melting Point Profiles of Alkylated Nitropyrazoles

The following table synthesizes the structure-property relationships of key nitropyrazole derivatives, illustrating the thermodynamic impact of N-alkylation and secondary ring substitutions.

| Compound | Substitution Profile | Melting Point (°C) | Thermodynamic / Application Characteristic |

| 3(5)-Nitropyrazole | Unalkylated | ~174.1 | High MP due to strong N-H···N/O hydrogen bonding networks. |

| 3,4-Dinitropyrazole (DNP) | Unalkylated, Di-nitro | 71.0 | Exceptionally low MP; highly acidic but serves as a base melt-cast matrix[1]. |

| 1-Methyl-3-nitropyrazole | N1-Methyl, C3-Nitro | 81.0 - 82.0 | Disrupted H-bonding; asymmetric packing lowers MP [5]. |

| 1-Methyl-4-nitropyrazole | N1-Methyl, C4-Nitro | 91.0 - 96.0 | Higher symmetry allows denser packing than the 3-nitro isomer [3]. |

| 3,5-Dibromo-1-methyl-4-nitropyrazole | N1-Methyl, C3/C5-Dibromo | 154.0 | Heavy halogen bonding artificially stabilizes the crystal lattice [4]. |

| 3,5-Dibromo-1-ethyl-4-nitropyrazole | N1-Ethyl, C3/C5-Dibromo | 119.0 - 121.0 | Ethyl chain steric bulk disrupts the halogen-stabilized lattice, lowering MP [4]. |

Experimental Methodologies: Synthesis and Thermodynamic Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checkpoints to verify causality and prevent downstream analytical failures.

Protocol A: Regioselective N-Alkylation of 4-Nitropyrazole

Objective: Synthesize 1-methyl-4-nitropyrazole while preventing O-alkylation.

-

Reagent Preparation: Dissolve 10.0 mmol of 4-nitropyrazole in 20 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that enhances the nucleophilicity of the pyrazole nitrogen by poorly solvating the intermediate anion.

-

Deprotonation: Add 15.0 mmol of potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H bond without triggering side reactions.

-

Alkylation: Introduce 12.0 mmol of dimethyl sulfate (or methyl iodide) dropwise via a syringe pump at 0 °C to control the exothermic reaction.

-

Self-Validation Checkpoint (LC-MS): Before quenching, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed only when the m/z 112 peak (starting material) is entirely replaced by the m/z 128 peak [M+H]⁺ (alkylated product).

-

Workup: Quench with ice water, extract with ethyl acetate, wash with brine to remove DMF, dry over MgSO₄, and evaporate to yield the crude product. Recrystallize from ethanol.

Protocol B: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the melting point and enthalpy of fusion.

-

Instrument Calibration (Critical Step): Calibrate the DSC apparatus using a high-purity Indium standard. Causality: Indium has a strictly defined melting point of 156.66 °C and an enthalpy of fusion of 3.30 kJ/mol [2]. If the instrument reads outside a ±0.25 K margin, recalibrate the sensors. This ensures the system is self-validating before any unknown samples are run.

-

Sample Preparation: Weigh exactly 2.0–3.0 mg of the recrystallized 1-methyl-4-nitropyrazole into an aluminum crucible and seal it with a pinhole lid (to allow outgassing and prevent pressure buildup).

-

Thermal Method: Equilibrate at 25 °C, then heat to 150 °C at a strict rate of 5 °C/min under a nitrogen purge (50 mL/min). Causality: A moderate heating rate of 5 °C/min prevents thermal lag—which would artificially inflate the apparent melting point—while maintaining sharp endothermic peak resolution.

-

Data Extraction: Define the melting point as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic phase transition boundary.

Systems Workflow Diagram

The following diagram maps the logical relationship between molecular structural modifications and their macroscopic thermodynamic outcomes.

Thermodynamic workflow showing how N-alkylation modulates nitropyrazole melting points.

References

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives Source: MDPI URL

- Solubility and Thermodynamic Analysis of 3(5)

- 1-Methyl-4-nitropyrazole Product Documentation Source: Heterocyclics URL

- Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair (US5663366A)

- 1-methyl-3-nitropyrazole Product Specification Source: Sigma-Aldrich URL

Nitrogen-Rich Heterocyclic Building Blocks: Strategic Synthesis & Bioisosteric Utility

[1]

Executive Summary

Nitrogen-rich heterocycles (NRHs)—specifically triazoles, tetrazoles, and fused azolo-systems—occupy a unique position in modern discovery chemistry. They serve as critical bioisosteres for carboxylic acids and amides, offering improved metabolic stability and permeability.[1] However, their high nitrogen content (

This guide synthesizes field-proven methodologies for the safe, regioselective construction of these scaffolds. It moves beyond basic textbook definitions to address the practical bottlenecks encountered in drug development: handling azides at scale, controlling isomer distribution in cycloadditions, and leveraging flow chemistry for safety.

Part 1: The Pharmacophore & Energetic Landscape

Bioisosterism: The "Magic Nitrogen" Effect

In medicinal chemistry, NRHs are rarely used solely for their topology; they are functional surrogates. The high nitrogen content creates unique electrostatic potentials that mimic carbonyl groups while resisting oxidative metabolism (e.g., by CYP450).

Table 1: Strategic Bioisosteric Replacements

| Native Motif | Nitrogen-Rich Bioisostere | Physiochemical Advantage | Key Drug Examples |

| Carboxylic Acid (-COOH) | 1,5-Tetrazole | Similar pKa (~4.5-5.0); improved lipophilicity; resists glucuronidation. | Valsartan, Candesartan |

| Amide Bond (-CONH-) | 1,2,3-Triazole (1,4-disubstituted) | Planar geometry; strong dipole (~5D); hydrolytically stable peptidomimetic. | Tazobactam (fused), Solithromycin |

| Pyridine/Phenyl | 1,2,4-Triazine | Reduced lipophilicity (LogP); increased water solubility due to H-bond accepting capacity. | Ceftriaxone |

The Safety Paradox

The thermodynamic instability of the N-N bond provides the driving force for their formation but also their decomposition.

-

Rule of Thumb: A compound is considered potentially explosive if

. -

Implication: Building blocks like 5-substituted tetrazoles often straddle this safety limit. Protocols must prioritize thermal control and limiting active inventory .

Part 2: Strategic Synthesis of High-Value Scaffolds

The Triazole Divergence: CuAAC vs. RuAAC

The synthesis of 1,2,3-triazoles is dominated by Click chemistry.[2][3] However, the choice of catalyst dictates the regiochemical outcome, a critical decision point for structure-activity relationship (SAR) studies.

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Delivers 1,4-regioisomers .[3][4] It proceeds via a copper-acetylide intermediate.

-

RuAAC (Ruthenium-Catalyzed): Delivers 1,5-regioisomers .[2][4] It proceeds via a ruthenacycle intermediate, allowing for internal alkynes which CuAAC cannot process.[3][5]

Mechanism & Regioselectivity Diagram The following diagram illustrates the divergent mechanistic pathways that enforce regioselectivity.

Caption: Divergent catalytic cycles for 1,2,3-triazole synthesis. Cu(I) enforces 1,4-geometry via acetylides; Ru(II) enforces 1,5-geometry via metallacycles.

Tetrazoles: Beyond the Sharpless Protocol

Classically, tetrazoles are synthesized from nitriles and sodium azide using stoichiometric zinc salts (Sharpless method) or toxic tin reagents.

-

Modern Approach: The use of TMS-N₃ (Trimethylsilyl azide) with catalytic dibutyltin oxide (DBTO) is preferred for solubility, but Flow Chemistry (see Section 3) is the gold standard for safety.

Part 3: Overcoming Synthetic Bottlenecks

Process Safety: Continuous Flow for Azides

Batch synthesis of tetrazoles or triazoles involves accumulating large quantities of hydrazoic acid (

Protocol Logic:

-

In-situ Generation:

is generated only inside the reactor chip/coil. -

High Temperature/Pressure: Flow allows superheating solvents (e.g., water/acetonitrile at 140°C) safely, accelerating reaction times from hours to minutes.

-

Inline Quenching: Residual azide is destroyed before the liquid exits the system.

Caption: Continuous flow setup for tetrazole synthesis. Hazardous HN3 is generated, reacted, and quenched within a closed, low-volume system.

Regioselectivity in Alkylation

A common failure mode is the alkylation of an existing NH-heterocycle (e.g., tetrazole or triazole). These rings exist as tautomers.

-

The Problem: Alkylating a 5-substituted tetrazole often yields a mixture of N1-alkyl (kinetic) and N2-alkyl (thermodynamic) products.

-

The Solution:

-

Steric Control: Bulky electrophiles favor the less hindered N2 position.

-

Solvent Effects: Non-polar solvents favor the N2 isomer (thermodynamic); polar aprotic solvents (DMF/DMSO) often stabilize the transition state for N1 mixtures.

-

Part 4: Experimental Protocols

Protocol A: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Targeting the "Anti-Click" Isomer.

Reagents:

-

Terminal Alkyne (1.0 equiv)[2]

-

Organic Azide (1.0 equiv)[2]

-

Catalyst:

(2 mol%)[4] -

Solvent: Dioxane or THF

Methodology:

-

Setup: In a glovebox or under argon, charge a dry vial with the alkyne, azide, and

. -

Solvation: Add anhydrous dioxane (0.2 M concentration relative to alkyne).

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours.

-

Note: Unlike CuAAC, this reaction is sensitive to air/moisture. The

ligand is bulky, directing the azide to attack the internal carbon of the ruthenium-acetylide complex, forcing the 1,5-geometry.

-

-

Workup: Cool to room temperature. The catalyst can often be removed by simple filtration through a short pad of silica gel.

-

Purification: Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

Protocol B: Safe Flow Synthesis of 5-Substituted Tetrazoles

Adapted from Palde et al. (MIT) & Kappe Group methodologies.

Reagents:

-

Feed A: Aromatic Nitrile (0.5 M in DMF) + Acetic Acid (1.0 equiv).

-

Feed B:

(1.5 equiv) in water.

System Parameters:

-

Reactor: PFA coil or Stainless Steel (10 mL volume).[6]

-

Temperature: 140°C.

-

Back Pressure: 10–15 bar (essential to keep

in solution).

Methodology:

-

Priming: Flush the system with DMF/Water (1:1).

-

Injection: Pump Feed A and Feed B into a T-mixer at equal flow rates. Total flow rate should be calculated to provide a residence time of ~20 minutes inside the heated coil.

-

Quenching (Critical): The reactor output should flow directly into a collection vessel containing aqueous sodium nitrite (

) and acid. This instantly decomposes unreacted azide into benign -

Isolation: Acidify the quenched mixture to pH 1–2 to precipitate the tetrazole (or extract with EtOAc).

References

-

Zhang, L., et al. (2008).[3] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. (Cited via organic-chemistry.org). Retrieved from [Link]

-

Palde, P. B., & Jamison, T. F. (2015). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition. Retrieved from [Link]

-

Sagmeister, P., et al. (2021). Intensified Continuous Flow Synthesis and Workup of a Key Tetrazole Intermediate. Organic Process Research & Development. Retrieved from [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved from [Link]

-

Himo, F., et al. (2005). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. (Cited via organic-chemistry.org). Retrieved from [Link]

Methodological & Application

Application Note: Regioselective Synthesis of 1-Butyl-5-methyl-3-nitro-1H-pyrazole

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and scientifically grounded protocol for the synthesis of 1-butyl-5-methyl-3-nitro-1H-pyrazole .

Abstract & Strategic Overview

The synthesis of N-alkylated nitropyrazoles is a critical step in the development of high-energy density materials (HEDMs), agrochemicals, and bioactive pharmaceutical scaffolds. The core challenge in synthesizing This compound (Target) from 5-methyl-3-nitropyrazole lies in controlling the regioselectivity of the N-alkylation.

Due to annular tautomerism, the starting material exists in equilibrium between 3-nitro-5-methyl-1H-pyrazole and 5-nitro-3-methyl-1H-pyrazole. Direct alkylation typically yields a mixture of two regioisomers:

-

This compound (Target: Alkyl adjacent to Methyl)

-

1-butyl-3-methyl-5-nitro-1H-pyrazole (Isomer: Alkyl adjacent to Nitro)

This guide provides a high-fidelity protocol using Cesium Carbonate (

Scientific Principles & Reaction Mechanism

The Regioselectivity Paradox

The regiochemical outcome is governed by the interplay between steric hindrance and electronic repulsion .

-

Electronic Factors: The nitro group (

) is a strong electron-withdrawing group (EWG). The lone pair on the nitrogen adjacent to the nitro group (N2 in the 3-nitro tautomer) is less nucleophilic due to inductive effects. Consequently, alkylation is electronically favored at the distal nitrogen (N1), leading to the 1-alkyl-3-nitro product. -

Steric Factors: While the methyl group exerts steric bulk, the nitro group is often effectively larger in terms of electrostatic repulsion.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the bifurcation of the reaction pathway.

Caption: Mechanistic pathway showing the divergence of N-alkylation leading to the major (3-nitro) and minor (5-nitro) regioisomers.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| 5-methyl-3-nitropyrazole | 127.10 | 1.0 | 1.00 g (7.87 mmol) | Substrate |

| 1-Bromobutane | 137.02 | 1.2 | 1.29 g (1.02 mL) | Alkylating Agent |

| Cesium Carbonate ( | 325.82 | 1.5 | 3.85 g | Base |

| DMF (Anhydrous) | - | - | 10.0 mL | Solvent |

| Ethyl Acetate | - | - | - | Extraction |

Note:

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

) or Argon. -

Dissolution: Add 5-methyl-3-nitropyrazole (1.00 g) and anhydrous DMF (10 mL) to the flask. Stir until fully dissolved.

-

Deprotonation: Add

(3.85 g) in a single portion. The suspension may turn slightly yellow/orange indicating anion formation. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add 1-Bromobutane (1.02 mL) dropwise via syringe over 2 minutes.

-

Reaction: Heat the mixture to

and stir for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and two higher running spots will appear (Major isomer usually higher

-

Phase 2: Workup & Isolation

-

Quench: Cool the reaction to RT and pour into ice-cold water (50 mL) to dissolve inorganic salts.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (

mL). -

Wash: Combine organic layers and wash with Brine (

mL) to remove residual DMF. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude yellow oil.

Phase 3: Purification (Crucial)

Separation of the regioisomers is required.

-

Column Chromatography: Use silica gel (230-400 mesh).

-

Eluent: Gradient elution from 100% Hexane to 80:20 Hexane:EtOAc .

-

Fractions:

-

Fraction A (Major): Typically elutes first (less polar). This is usually the target This compound .

-

Fraction B (Minor): Elutes second. This is the 1-butyl-3-methyl-5-nitro-1H-pyrazole .

-

-

Yield: Expect 60-75% isolated yield for the major isomer.

Structural Validation (Self-Validating System)

Distinguishing the two isomers is the most critical step. You cannot rely solely on MS or 1D NMR chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory.

Diagnostic Criteria

| Feature | Target: 1-butyl-5-methyl-3-nitro | Isomer: 1-butyl-3-methyl-5-nitro |

| Structure | Butyl ( | Butyl ( |

| Proximity | ||

| NOESY Signal | Strong Cross-Peak between | NO Cross-Peak between |

Analytical Data (Expected)

-

1H NMR (400 MHz,

):- 6.65 (s, 1H, Ar-H4)

-

4.12 (t,

-

2.35 (s, 3H,

- 1.85 (m, 2H), 1.35 (m, 2H), 0.95 (t, 3H) - Butyl chain.

-

13C NMR: Distinct shifts for C3 (Nitro-bearing) and C5 (Methyl-bearing). C3-Nitro typically appears downfield (~155-160 ppm) compared to C5-Methyl (~140 ppm), but 2D NMR is definitive.

Workflow Diagram

Caption: Operational workflow from synthesis to definitive structural confirmation.

References

-

Regioselectivity in Pyrazole Alkylation

-

Kudyakova, Y. S., & Bazhin, D. N. (2025).[3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

- Note: Discusses the general rule that alkylation favors the nitrogen distal to electron-withdrawing groups.

-

-

Synthesis of Nitropyrazoles

-

Pang, S., et al. (2014). Review on synthesis of nitropyrazoles. Chinese Journal of Energetic Materials.

- Note: Provides background on the stability and tautomerism of 3-nitropyrazole deriv

-

- NMR Characterization of Pyrazoles: Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: A crystallographic and 13C CPMAS NMR study. Journal of Chemical Crystallography. Note: Authoritative source for assigning pyrazole tautomers and regioisomers via NMR.

-

General Alkylation Protocols

-

BenchChem Application Note. Preparation of N-alkylated pyrazoles. (General Protocol Reference).

-

Sources

reduction of 1-butyl-5-methyl-3-nitro-1H-pyrazole to 3-amino derivative

Executive Summary

This application note details the optimized protocols for the reduction of 1-butyl-5-methyl-3-nitro-1H-pyrazole to its corresponding 3-amino derivative . Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors (e.g., JAK, BRAF inhibitors) and agrochemicals.

While direct cyclization (Knorr synthesis) is often used for simple aminopyrazoles, the reduction of nitropyrazoles is essential when the nitro group is introduced via regioselective nitration or when the scaffold is constructed through specific N-alkylation sequences. This guide presents two validated methodologies:

-

Catalytic Hydrogenation (Pd/C): The preferred method for high-purity, scalable synthesis.

-

Iron-Mediated Reduction (Fe/NH₄Cl): A robust, chemoselective alternative for laboratories lacking high-pressure hydrogenation infrastructure or for substrates sensitive to hydrogenolysis.[1]

Strategic Chemical Analysis

Substrate Properties

-

Substrate: this compound[1]

-

Target: 3-amino-1-butyl-5-methyl-1H-pyrazole[1]

-

Challenges:

-

Catalyst Poisoning: The basic nitrogen (N2) of the pyrazole ring can coordinate with transition metals (Pd, Pt), potentially deactivating the catalyst.

-

Solubility: Aminopyrazoles are significantly more polar than their nitro precursors, complicating aqueous workups.

-

Regiochemistry: The 1-butyl-5-methyl substitution pattern places the nitro group at the 3-position, which is sterically accessible, facilitating rapid reduction compared to 4-nitro isomers.[1]

-

Reaction Pathway Visualization

Caption: Mechanistic flow of nitro-pyrazole reduction via nitroso/hydroxylamine intermediates to the final amine.

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: High purity requirements, scale-up (>10g), and "green" chemistry compliance.

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% loading)[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous not required)

-

Hydrogen Source: H₂ gas (balloon or Parr shaker)

Protocol:

-

Dissolution: In a pressure-rated vessel or round-bottom flask, dissolve the nitro-pyrazole (e.g., 5.0 g) in MeOH (50 mL). Ensure complete dissolution; gentle warming (30°C) is acceptable.

-

Catalyst Addition: Safety Note: Pd/C is pyrophoric. Under a blanket of inert gas (N₂ or Ar), carefully add the Pd/C catalyst (0.5 g, 10 wt%). Do not add dry catalyst to flammable solvents in air.

-

Hydrogenation:

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The nitro starting material (UV active, lower polarity) should disappear, and the amine (polar, stains with ninhydrin) should appear.

-

Workup:

-

Filter the reaction mixture through a pad of Celite® 545 to remove the catalyst.

-

Wash the Celite pad with MeOH (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude amine.[4]

-

-

Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Heptane or purify via flash chromatography (DCM/MeOH gradient).

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for: Labs without hydrogenators, functional groups sensitive to hydrogenolysis (e.g., -Cl, -Br, -I on the ring), or if Pd poisoning is observed.[1]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Protocol:

-

Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-pyrazole (1.0 equiv) and NH₄Cl (5.0 equiv) in EtOH/H₂O (3:1, concentration ~0.2 M).

-

Activation: Heat the mixture to 60°C.

-

Addition: Add Iron powder (5.0 equiv) portion-wise over 10 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2–4 hours. The grey iron suspension will turn into a rust-colored sludge (iron oxides).

-

Workup (Critical Step):

-

While still hot, filter the mixture through Celite to remove iron sludge. Note: If cooled, the product may precipitate or adsorb onto the iron oxides.

-

Wash the filter cake copiously with hot EtOH or EtOAc.

-

Concentrate the filtrate to remove EtOH.[5]

-

Extraction: Dilute the remaining aqueous residue with water and extract with EtOAc (3x). Note: Aminopyrazoles are water-soluble; salting out the aqueous layer with NaCl improves recovery.[1]

-

Dry organic layers over Na₂SO₄, filter, and concentrate.

-

Analytical Validation & Data

| Parameter | Nitro Precursor | Amino Product | Notes |

| Appearance | Yellow/Orange Solid | Off-white/Pale Brown Solid | Amine oxidizes slowly in air (darkens).[1] |

| MW | ~183.2 g/mol | ~153.2 g/mol | Mass loss of 30 amu (NO₂ -> NH₂).[1] |

| LC-MS (ESI+) | [M+H]+ ~184 | [M+H]+ ~154 | Clear mass shift. |

| 1H NMR (DMSO-d6) | Aromatic CH (s) ~7.5-8.0 ppm | Aromatic CH (s) ~5.2-5.5 ppm | Significant upfield shift of the pyrazole C4-H due to electron-donating NH₂.[1] |

| 1H NMR (NH2) | N/A | Broad singlet ~4.0-5.0 ppm | Exchangeable with D₂O.[1] |

Troubleshooting & Optimization

Workflow Logic: Purification Strategy

Caption: Decision matrix for the purification of 3-aminopyrazoles based on scale and purity requirements.

-

Low Yield in Method B? The amine might be trapped in the iron sludge. Boil the filter cake in MeOH or EtOAc to recover absorbed product.

-

Incomplete Hydrogenation? If the reaction stalls, add a drop of acetic acid to the MeOH solution to protonate the pyrazole nitrogen, preventing catalyst poisoning.

-

Product Stability: 3-aminopyrazoles are electron-rich and can oxidize.[1] Store under Nitrogen/Argon at 4°C.

References

-

BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary: tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.[1] (Analogous structure data). Retrieved from .

-

European Patent Office. Process for the preparation of 3-amino-5-methylpyrazole.[1] EP0623600A1. Retrieved from .

-

MDPI. Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. (Catalytic hydrogenation precedents).[3][5][6][7][8] Retrieved from .

-

Thieme Connect. Reduction of Nitro Compounds to Amines.[9][10][11] (General review of Fe/AcOH and Pd/C methods). Retrieved from .

Sources

- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 10. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

Application Note: Catalytic Hydrogenation Methods for the Synthesis of Aminopyrazoles

Executive Summary

Aminopyrazoles are privileged structural motifs in medicinal chemistry, serving as critical pharmacophores and intermediates for blockbuster therapeutics such as Sildenafil[1], brain-penetrant LRRK2 kinase inhibitors[2], and nucleoside antibiotics like formycin[3]. The most atom-economical and scalable route to synthesize these amines is the catalytic hydrogenation of their corresponding nitropyrazole precursors.

While the reduction of a nitro group is a fundamental transformation, the pyrazole nucleus presents unique challenges—particularly when halogenated substituents are present. This application note provides a comprehensive, expert-level guide to selecting catalysts, optimizing reaction conditions, and executing self-validating protocols to ensure high-yielding, chemoselective reductions.

Mechanistic Rationale & Catalyst Selection

The reduction of a nitropyrazole to an aminopyrazole proceeds sequentially through nitroso and hydroxylamine intermediates. The choice of catalyst and solvent dictates the reaction kinetics and the chemoselectivity of the transformation.

-

Palladium on Carbon (Pd/C): The industry standard for non-halogenated substrates. It offers rapid kinetics at ambient temperature and low hydrogen pressure (1–3 atm)[4]. However, Pd is highly active for oxidative addition into C-Br, C-Cl, and C-I bonds. Using Pd/C on halonitropyrazoles typically results in competitive hydrodehalogenation, destroying the halogen handle needed for downstream cross-coupling[5].

-

Raney Nickel & Platinum Oxide (PtO

): These are the catalysts of choice for chemoselective reduction. Raney Ni has a significantly lower propensity for C-X bond cleavage while maintaining high activity for N-O bond reduction, preserving halogens for subsequent functionalization[5]. -

Transfer Hydrogenation & Heterogeneous Alternatives: For highly sensitive or heavily functionalized substrates, transfer hydrogenation using systems like Ru-gC

N -

Mechanocatalysis (Green Chemistry): Recent advances have introduced solvent-free mechanocatalytic reductions using planetary ball mills with low Pd/C loading and H

gas, eliminating the need for volatile organic solvents[8].

Workflow & Decision Matrix

To ensure optimal yield and prevent side reactions, catalyst selection must be tailored to the substrate's functional groups.

Caption: Workflow for chemoselective catalytic hydrogenation of nitropyrazoles.

Quantitative Data: Catalyst Condition Matrix

| Catalyst System | Typical Loading | H | Pressure | Chemoselectivity (Halogens) | Typical Yield | Best Application |

| 10% Pd/C | 5–10 mol% | H | 1–3 atm | Poor (Causes dehalogenation) | 85–95% | Standard non-halogenated nitropyrazoles |

| Raney Nickel | 10–20 wt% | H | 1 atm | Excellent | 80–90% | Halonitropyrazoles (preserves C-Br/C-Cl) |

| PtO | 1–5 mol% | H | 1–2 atm | Good | 85–90% | Complex, sterically hindered substrates |

| Ru-gC | 1–2 mol% | NaH | Ambient | Excellent | >90% | Highly sensitive multifunctional arenes |

| Pd/C (Ball Mill) | 1–5 mol% | H | 1–5 atm | Moderate | 75–85% | Solvent-free green mechanocatalysis |

Experimental Protocols

Protocol A: Standard Hydrogenation (Non-Halogenated Substrates)

Adapted from standard derivatization methodologies for 1-alkyl-4-nitropyrazoles[4].

-

Substrate Dissolution: Dissolve the nitropyrazole (1.0 eq) in absolute ethanol or ethyl acetate (0.1–0.2 M).

-

Causality: Ethanol provides excellent solubility for both the nitro precursor and the resulting polar amine. It also acts as a mild proton donor, which facilitates the stabilization of the hydroxylamine intermediate during reduction.

-

-

Catalyst Addition: Add 10% Pd/C (typically 5–10 mol% Pd).

-

Causality: Pd rapidly adsorbs H

and cleaves the N-O bonds. Adding the catalyst before purging ensures safe handling of the dry pyrophoric powder.

-

-

Atmosphere Exchange: Seal the vessel and purge the headspace with N

gas three times, followed by H-

Causality: Removing ambient oxygen is critical to prevent the ignition of the pyrophoric Pd/C catalyst in the presence of hydrogen gas.

-

-

Reaction Execution: Pressurize the vessel with H

gas (1–3 atm) and stir vigorously at room temperature.-

Causality: Vigorous stirring overcomes the mass transfer limitation of dissolving gaseous H

into the liquid phase, preventing catalyst starvation.

-

-

Validation & Quality Control: Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS.

-

Self-Validation: The reaction is complete when the UV-active, non-polar nitropyrazole spot disappears, replaced by a highly polar, ninhydrin-active aminopyrazole spot.

-

-

Workup: Carefully vent the H

gas, purge with N-

Causality: Celite traps fine Pd/C particles, preventing them from passing through standard filter paper and contaminating the final API, while also mitigating fire risks during waste disposal.

-

Protocol B: Chemoselective Reduction (Halonitropyrazoles)

Designed to prevent hydrodehalogenation of C-Br and C-Cl bonds[5].

-

Substrate Dissolution: Dissolve the halonitropyrazole in methanol (0.1 M).

-

Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 10–20 wt%), carefully decanting the bulk water immediately prior to addition.

-

Causality: Raney Ni has a significantly higher activation energy for oxidative addition into C-X bonds compared to Pd, preserving the halogen handle for downstream Suzuki or Buchwald-Hartwig cross-couplings.

-

-

Atmosphere Exchange: Purge with N

(3x), then introduce H-

Causality: Utilizing strictly 1 atm of H

minimizes the thermodynamic driving force for unwanted dehalogenation.

-

-

Validation & Quality Control: Monitor strictly by LC-MS every 30 minutes.

-

Self-Validation: Stop the reaction immediately upon the disappearance of the starting mass to prevent over-reduction over extended timeframes.

-

-

Workup: Filter through a Celite pad. Critical: Do not allow the Raney Ni filter cake to dry.

-

Causality: Dry Raney Ni is highly pyrophoric and will ignite spontaneously in air. Keep the filter cake wet with water or solvent prior to safe quenching.

-

Safety & Troubleshooting

-

Pyrophoric Hazards: Both Pd/C and Raney Nickel are extreme fire hazards. Never add dry catalyst to a solvent system that already contains hydrogen or methanol vapors. Always inert the flask with Argon or N

first. -

Incomplete Reduction: If the reaction stalls at the hydroxylamine intermediate (detectable by MS as M+16 relative to the amine), the catalyst may be poisoned. Purge the system with N

, add a fresh batch of catalyst (2–3 mol%), and re-subject to H -

Salt Formation: For highly basic aminopyrazoles, adding a catalytic amount of acid (e.g., H

SO

References

- Title: Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies Source: BenchChem URL

- Title: C-Nucleoside studies. Part XI.

- Source: NIH (National Institutes of Health)

- Title: Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas Source: ResearchGate URL

- Title: Synthesis of Sildenafil Citrate Source: Imperial College London URL

- Title: 3-Bromo-4-nitro-1-propyl-1H-pyrazole Source: BenchChem URL

- Title: Hydrogenation of nitroarenes using defined iron-phosphine catalysts Source: ResearchGate URL

- Title: Selective reduction of aromatic halonitroarene to corresponding amine with Ru-gC3N4 as a catalyst Source: ResearchGate URL

Sources

- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 2. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-4-nitro-1-propyl-1H-pyrazole | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: 1-Butyl-5-methyl-3-nitro-1H-pyrazole as an Energetic Plasticizer

This is a comprehensive technical guide designed for researchers and formulation scientists in the field of energetic materials. It details the synthesis, characterization, and application of 1-butyl-5-methyl-3-nitro-1H-pyrazole (BMNP) , a regioselective isomer used as an energetic plasticizer.

Executive Summary

In the development of Insensitive Munitions (IM) and advanced solid propellants, the migration from inert plasticizers (e.g., DOA, IDP) to energetic plasticizers is critical for enhancing energy density without compromising mechanical properties. This compound (BMNP) represents a strategic balance between energy content and desensitization.

Unlike its lower alkyl homologs (methyl/ethyl), the n-butyl substitution significantly depresses the glass transition temperature (

Key Advantages

-

Low Glass Transition (

): The butyl chain disrupts crystal packing, lowering -

Enhanced Miscibility: Compatible with both non-polar (HTPB) and polar (GAP, PolyNIMMO) binder systems.

-

Thermostability: The 3-nitro/5-methyl substitution pattern on the pyrazole ring optimizes thermal onset temperatures (

).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Value / Description | Note |

| IUPAC Name | This compound | Specific Regioisomer |

| CAS Number | 1020724-13-3 | |

| Molecular Formula | ||

| Molecular Weight | 183.21 g/mol | |

| Physical State | Viscous Liquid (Yellowish) | At 25°C |

| Density | Estimated based on homologs | |

| Oxygen Balance | -165% | Requires oxidizer (AP/HMX) |

| Decomposition ( | High thermal stability |

Synthesis Protocol: Regioselective Alkylation

The core challenge in synthesizing BMNP is the tautomeric nature of the starting material, 3(5)-methyl-5(3)-nitropyrazole. Alkylation yields two isomers:

-

Target: this compound (Sterically hindered N, thermodynamically stable).

-

Byproduct: 1-butyl-3-methyl-5-nitro-1H-pyrazole (Kinetic product, N adjacent to nitro).

The following protocol maximizes the yield of the target isomer using thermodynamic control.

Materials Required[1][3][5][6][7][8][9][11][12][13][14]

-

Precursor: 3-methyl-5-nitro-1H-pyrazole (CAS 34334-96-8).

-

Alkylating Agent: 1-Bromobutane (Avoid Iodobutane to prevent halogen entrapment in final energetic matrix).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-methyl-5-nitro-1H-pyrazole (10.0 g, 78.7 mmol) in DMF (100 mL) .

-

Deprotonation: Add

(16.3 g, 118 mmol) . Stir at room temperature for 30 minutes. The solution will darken, indicating anion formation. -

Alkylation: Dropwise add 1-bromobutane (12.9 g, 94.4 mmol) over 20 minutes.

-

Critical Control: Maintain temperature at 60°C . Higher temperatures (

) increase the formation of the unwanted 5-nitro isomer.

-

-

Reaction: Stir at 60°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The target 5-methyl isomer typically has a slightly lower

than the 3-methyl isomer due to dipole moment differences. -

Workup:

-

Pour reaction mixture into Ice Water (500 mL) .

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash combined organics with Brine (2 x 100 mL) to remove DMF.

-

Dry over anhydrous

and concentrate under vacuum.

-

-

Purification (Isomer Separation):

-

The crude oil contains both isomers (approx. 60:40 ratio).

-

Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Gradient Hexane

10% EtOAc/Hexane. -

Fraction Collection: The 1-butyl-5-methyl-3-nitro isomer usually elutes second (check via NMR).

-

Synthesis Workflow Diagram

Figure 1: Reaction pathway for the regioselective synthesis of BMNP.

Characterization & Validation

To ensure the correct isomer was isolated (critical for safety and performance), validation via NMR is mandatory.

Nuclear Magnetic Resonance (NMR)[4]

-

Solvent:

-

Distinctive Feature (NOE): Perform a 1D NOE (Nuclear Overhauser Effect) experiment.

-

Target (5-methyl): Irradiation of the

-butyl -

Byproduct (3-methyl): Irradiation of the

-butyl

-

Thermal Analysis (DSC/TGA)

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Protocol: Ramp 5°C/min from -90°C to 300°C.

-

Acceptance Criteria:

-

: Visible step transition

-

(Exotherm Onset):

-

Warning: If exotherm onset is

, the sample may contain impurities or residual acid.

-

: Visible step transition

Formulation & Application Notes

BMNP is primarily used as a co-plasticizer in composite propellants. It is rarely used as the sole plasticizer due to its negative oxygen balance, but it excels in plasticizing GAP (Glycidyl Azide Polymer) binders where miscibility is often a challenge with nitrate esters.

Compatibility Matrix

| Binder System | Compatibility | Application Note |

| HTPB | Excellent | Reduces viscosity of high-solids loading (>85%). |

| GAP | Good | Lowers the high |

| Nitrocellulose | Moderate | May require co-solvency with acetates. |

Plasticization Efficiency Protocol

To validate the plasticizing effect in a formulation:

-

Control: Prepare neat HTPB gumstock.

-

Test: Mix HTPB + 20% w/w BMNP.

-

Cure: Use IPDI (Isophorone Diisocyanate) as curative.

-

Test: Measure Shore A hardness and Tensile Strength.

-

Expected Result: 20-30% reduction in modulus; >15°C depression in

.

-

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while BMNP is an "insensitive" plasticizer, it is still an energetic material.

-

Thermal Runaway: Do not heat bulk quantities (>100g) above 120°C during processing.

-

Incompatibility: Avoid contact with strong bases (NaOH, KOH) after synthesis, as this can degrade the pyrazole ring or cause deprotonation/rearrangement at high temperatures.

-

Toxicity: Pyrazole derivatives can be skin sensitizers. Use Nitrile gloves and work in a fume hood.

References

-

General Synthesis of Nitropyrazoles: National Institutes of Health (NIH) / PubMed Central. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Retrieved from [Link]

-

Energetic Plasticizer Context: RSC Advances. "Energetic plasticizers for GAP-based formulations." (Contextual reference for plasticizer testing protocols). Retrieved from [Link]

-

Isomer Characterization Techniques: Molecules (MDPI). "Regioselective Synthesis of 1-Substituted Pyrazoles." Retrieved from [Link]

Advanced Protocols for Pyrazole-Based Melt-Cast Energetic Materials

Application Note & Technical Guide

Part 1: Strategic Overview & Rationale

The transition from trinitrotoluene (TNT) to insensitive melt-cast formulations is driven by the need for safer munitions (IM compliance) without sacrificing lethality. Pyrazole-based energetics represent the frontier of this shift. Unlike traditional benzene-based explosives (TNT) or anisole derivatives (DNAN), pyrazoles offer higher heats of formation due to the N-N bond in the ring and higher crystal densities.

This guide focuses on two critical melt-cast candidates that serve as both intermediates and final carrier matrices:

-

3,4-Dinitropyrazole (DNP): A direct high-performance replacement for TNT with a melting point of ~88°C.

-

1-Methyl-3,4,5-trinitropyrazole (MTNP): A "fully nitrated" carrier (m.p. ~92°C) that eliminates the acidic proton of DNP, improving compatibility with metals.

Comparative Performance Metrics

| Property | TNT (Reference) | DNAN (Current Standard) | 3,4-DNP (Target A) | MTNP (Target B) |

| Melting Point (°C) | 80.8 | 94.0 | 86–88 | 91–92 |

| Density (g/cm³) | 1.65 | 1.52 | 1.87 | 1.83 |

| Detonation Vel. (m/s) | 6,900 | 5,670 | ~8,100 | ~8,650 |

| Oxygen Balance (%) | -74.0 | -96.9 | -36.3 | -29.2 |

| Impact Sensitivity | Sensitive | Insensitive | Less Sensitive | Insensitive |

Part 2: Safety Architecture (Critical)

WARNING: The protocols described involve the synthesis of high-energy materials.[1] Standard organic synthesis safety is insufficient.

-

Temperature Control: All nitration reactions are highly exothermic. Runaway reactions can lead to detonation. Use redundant temperature sensors and automated quench systems (e.g., ice water dump tanks).

-

Intermediate Instability: 1-Nitropyrazole (1-NP) , an intermediate in DNP synthesis, is thermally unstable. It must be handled carefully during the rearrangement step.

-

Acid Handling: "Mixed Acid" (HNO₃/H₂SO₄) and Acetyl Nitrate are potent oxidizers. Acetyl nitrate is prone to explosive decomposition if overheated or concentrated.

-

Shielding: All reactions >1g must be conducted behind blast shields.

Part 3: Synthesis of 3,4-Dinitropyrazole (DNP)[1][2]

The synthesis of DNP is a three-stage process designed to introduce nitro groups while managing the regiochemistry of the pyrazole ring.

Workflow Visualization

Figure 1: Step-wise synthesis pathway for 3,4-Dinitropyrazole showing critical intermediates.

Detailed Protocol

Step 1: N-Nitration to 1-Nitropyrazole (1-NP)

-

Reagents: Pyrazole (1.0 eq), Acetic Anhydride (excess), Fuming HNO₃ (98%).

-

Mechanism: Formation of acetyl nitrate in situ, followed by electrophilic attack on the pyrazole nitrogen.

-

Procedure:

-

Dissolve pyrazole in acetic acid/acetic anhydride mixture in a jacketed reactor cooled to 0°C.

-

Add fuming nitric acid dropwise. Critical: Maintain internal temperature <10°C. Acetyl nitrate is unstable above 15°C.

-

Stir for 2 hours at 0–5°C.

-

Quench by pouring onto crushed ice. The product, 1-NP, precipitates as a white solid.

-

Filter and wash with ice water. Do not dry with heat.

-

Step 2: Thermal Rearrangement to 3-Nitropyrazole (3-NP)

-

Reagents: 1-NP, Anisole (Solvent).

-

Rationale: The nitro group on the nitrogen is labile. Heating causes a [1,5]-sigmatropic shift (or intermolecular mechanism depending on conditions) to the Carbon-3 position, which is thermodynamically more stable.

-

Procedure:

-

Dissolve 1-NP in anisole (1:5 w/v ratio). Anisole is chosen for its high boiling point (~154°C) and ability to solvate the transition state.

-

Heat the solution to 145–150°C (reflux) for 10 hours.

-

QC Check: Monitor via TLC or HPLC for disappearance of 1-NP.

-

Cool to room temperature. 3-NP often crystallizes out or can be extracted with aqueous sodium carbonate (exploiting the acidity of the NH proton), then re-precipitated with HCl.

-

Step 3: C-Nitration to 3,4-Dinitropyrazole (DNP)[2]

-

Reagents: 3-NP, H₂SO₄ (98%), HNO₃ (98%).

-

Procedure:

-

Prepare a mixed acid solution (HNO₃:H₂SO₄ 1:2 v/v) at 0°C.

-

Add 3-NP portion-wise to the acid mixture.

-

Heat the reactor to 60°C for 3 hours. The second nitro group enters the 4-position (ortho to the existing nitro group).

-

Cool and pour onto ice. DNP precipitates as a solid.

-

Purification: Recrystallize from water or dichloroethane to obtain high-density crystals (Target density >1.85 g/cm³).

-

Part 4: Synthesis of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)[1][3][4]

MTNP addresses the acidity issue of DNP by methylating the ring nitrogen and fully nitrating the carbon skeleton.

Workflow Visualization

Figure 2: "One-pot" Iodination-Nitration strategy for MTNP synthesis.

Detailed Protocol (Iodination-Displacement Route)

This modern route avoids the stepwise nitration of DNP, which can be low-yielding.

-

Reagents: N-methylpyrazole, Iodine (I₂), Iodic Acid (HIO₃) or KIO₃, Fuming HNO₃.

-

Mechanism: Electrophilic iodination saturates the ring, followed by ipso-substitution where nitro groups displace the iodine atoms.

-

Procedure:

-

Iodination: Suspend N-methylpyrazole, I₂, and HIO₃ in acetic acid/water. Heat to 80°C for 4 hours. This generates triiodo-N-methylpyrazole.

-

Nitration/Displacement: Isolate the iodinated intermediate (or proceed in one pot if optimized). Add the intermediate carefully to fuming HNO₃ at ambient temperature.

-

Heat to 80–90°C. The nitric acid oxidizes the iodine (releasing I₂ vapor – requires efficient scrubbing ) and installs nitro groups at positions 3, 4, and 5.

-

Workup: Quench on ice. Filter the precipitate.[3]

-

Purification: Recrystallize from ethanol/water to achieve the stable polymorph (m.p. 92°C).

-

Part 5: Quality Control & Characterization

Trustworthy energetic materials require rigorous validation.

| Test | Method | Acceptance Criteria | Purpose |

| Purity | HPLC (C18, MeOH/H2O) | > 99.0% | Impurities lower melting point and stability. |

| Melting Point | DSC (5°C/min) | DNP: 86–88°C MTNP: 91–92°C | Confirm melt-cast suitability. |

| Thermal Stability | DSC (Exotherm Onset) | > 260°C | Ensure safety margin during melt pouring. |

| Structure | ¹H NMR, ¹³C NMR | Matches Reference | Confirm regiochemistry (3,4 vs 3,5 isomers). |

| Acidity | pH of aqueous slurry | DNP: Acidic MTNP: Neutral | DNP requires coating/passivation for metal contact. |

References

-

Hervé, G., et al. (2008). Synthesis and properties of 3,4-dinitropyrazole (DNP).[1][2][4] Propellants, Explosives, Pyrotechnics.[1][5][6][7][8] Link

-

Dalinger, I. L., et al. (2011).[3] Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole.[9][3] Mendeleev Communications.[3] Link

-

Bae Systems. (2009). Synthesis of New Energetic Melt-Pour Candidates (DNP Scale-up). DTIC Technical Report. Link

-

Zhang, J., et al. (2016). Thermal risk analysis of the synthesis process for 1-methyl-3,4,5-trinitropyrazole (MTNP). Journal of Thermal Analysis and Calorimetry. Link

-

Pagoria, P. F., et al. (2001). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116).[10][11] Lawrence Livermore National Laboratory Report. Link

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mathnet.ru [mathnet.ru]

- 4. researchgate.net [researchgate.net]

- 5. dettx.com [dettx.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116) (Technical Report) | OSTI.GOV [osti.gov]

- 11. Oxetane Monomers Based On the Powerful Explosive LLM-116: Improved Performance, Insensitivity, and Thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Recrystallization Protocol for 1-Butyl-5-methyl-3-nitro-1H-pyrazole

Part 1: Executive Summary & Strategic Context

The Challenge: Regioselective Purity

The synthesis of 1-butyl-5-methyl-3-nitro-1H-pyrazole typically involves the N-alkylation of 3(5)-methyl-5(3)-nitropyrazole. This reaction is governed by annular tautomerism, invariably yielding a mixture of two regioisomers:

-

Target: this compound (Methyl adjacent to N-butyl).

-

Impurity: 1-butyl-3-methyl-5-nitro-1H-pyrazole (Nitro adjacent to N-butyl).

Isolating the 1,5,3-isomer is chemically challenging due to the steric hindrance between the N-butyl and C5-methyl groups, which often makes it the minor product or kinetically distinct. Recrystallization is the preferred purification method over chromatography for scalability, exploiting the significant difference in lattice energy between the planar 3-nitro target and the sterically twisted 5-nitro impurity.

Safety Advisory: Nitro-Pyrazoles

WARNING: Nitro-substituted pyrazoles are energetic precursors. While the butyl chain adds lipophilicity and reduces density (lowering detonation velocity compared to methyl analogs), the compound retains a nitro-heterocycle core.

-

Thermal Hazard: Never heat bulk material without prior Differential Scanning Calorimetry (DSC) to determine the onset of decomposition.

-